An In-Depth Technical Guide to (4-Bromophenyl)triethylsilane: Properties, Synthesis, and Reactivity for the Modern Chemist
An In-Depth Technical Guide to (4-Bromophenyl)triethylsilane: Properties, Synthesis, and Reactivity for the Modern Chemist
(4-Bromophenyl)triethylsilane is a versatile organosilane compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its unique combination of a reactive carbon-bromine bond and a sterically accessible triethylsilyl group makes it a key intermediate for researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its applications in modern cross-coupling reactions.
Core Chemical and Physical Properties
(4-Bromophenyl)triethylsilane is a liquid at room temperature with the chemical formula C₁₂H₁₉BrSi and a molecular weight of 271.27 g/mol .[1] A summary of its key physical and chemical identifiers is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18036-95-8 | [1] |
| Molecular Formula | C₁₂H₁₉BrSi | [1] |
| Molecular Weight | 271.27 g/mol | |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥97% |
Synthesis of (4-Bromophenyl)triethylsilane: A Validated Grignard Protocol
The most common and efficient method for the synthesis of (4-Bromophenyl)triethylsilane is through the Grignard reaction. This involves the formation of a Grignard reagent from an aryl bromide, followed by quenching with an appropriate chlorosilane. The following protocol provides a reliable, step-by-step methodology for its preparation.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize (4-Bromophenyl)triethylsilane from 1,4-dibromobenzene.
Materials:
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1,4-dibromobenzene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Triethylchlorosilane
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Iodine (crystal)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
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Initiation of Grignard Reagent: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
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Formation of Grignard Reagent: Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by a color change and gentle reflux), gently warm the flask. Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add triethylchlorosilane (1.1 equivalents) dropwise via the dropping funnel.
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Quenching and Workup: After the addition of triethylchlorosilane, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield (4-Bromophenyl)triethylsilane.
Caption: Grignard synthesis of (4-Bromophenyl)triethylsilane.
Spectroscopic Characterization
While a dedicated, publicly available spectrum for (4-Bromophenyl)triethylsilane is not readily found, its spectral characteristics can be reliably predicted based on data from closely related analogs such as (4-Chlorophenyl)triethylsilane and (4-Bromophenyl)dimethyl(phenyl)silane.[2]
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the triethylsilyl group will appear as another doublet.
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Ethyl Protons: A quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups of the triethylsilyl moiety, respectively. The quartet is expected around δ 0.7-0.9 ppm and the triplet around δ 0.9-1.1 ppm.[2]
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be downfield, followed by the silyl-substituted carbon, and the two sets of CH carbons.
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Ethyl Carbons: Two signals in the aliphatic region corresponding to the methylene and methyl carbons of the triethylsilyl group, typically below δ 10 ppm.[2]
Infrared (IR) Spectroscopy (Predicted):
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Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.
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Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
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C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
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Si-C stretching: Absorptions in the region of 1250 cm⁻¹ and 700-800 cm⁻¹.
Mass Spectrometry (Predicted):
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Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
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Fragmentation: Common fragmentation pathways would involve the loss of an ethyl group ([M-29]⁺) and cleavage of the Si-phenyl bond.
Reactivity and Applications in Cross-Coupling Reactions
The presence of the C-Br bond makes (4-Bromophenyl)triethylsilane an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds. (4-Bromophenyl)triethylsilane can be coupled with a variety of arylboronic acids to generate functionalized silylated biaryls.
Objective: To synthesize a 4-triethylsilyl-substituted biphenyl derivative.
Materials:
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(4-Bromophenyl)triethylsilane
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF) and water
Procedure:
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Reaction Setup: To a Schlenk flask, add (4-Bromophenyl)triethylsilane (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
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Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water).
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Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
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Workup and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Caption: Suzuki-Miyaura coupling of (4-Bromophenyl)triethylsilane.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. (4-Bromophenyl)triethylsilane can be coupled with various alkenes to introduce the triethylsilylphenyl group, leading to the formation of substituted styrenes and related compounds.
Objective: To synthesize a stilbene or cinnamate derivative.
Materials:
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(4-Bromophenyl)triethylsilane
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Alkene (e.g., styrene, acrylate)
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Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
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Base (e.g., Et₃N, K₂CO₃)
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Solvent (e.g., DMF, Acetonitrile)
Procedure:
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Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine (4-Bromophenyl)triethylsilane (1.0 equivalent), the alkene (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 equivalents).
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Solvent Addition: Add the anhydrous solvent.
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Degassing: Degas the reaction mixture.
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Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
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Workup and Purification: After cooling, filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
